Nitrourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energetic Materials

One of the primary research areas for nitrourea lies in its potential application as a component in energetic materials. These materials are used in propellants, explosives, and pyrotechnics due to their ability to undergo rapid chemical reactions that release a large amount of gas and heat.

Nitrourea offers several advantages over traditional energetic materials:

- High Energy Density: The presence of the nitro group (NO₂) in its structure contributes to nitrourea's high energy density, meaning it can store a significant amount of energy per unit mass. Source: Progress in synthesis and performance of nitrourea energetic materials, ResearchGate:

- Improved Thermal Stability: Compared to some existing energetic materials, nitrourea exhibits better thermal stability, meaning it can withstand higher temperatures before decomposing.

- Higher Density: Nitrourea possesses a higher density compared to some explosives, allowing for a more compact storage of explosive power.

- Hydrolytic Instability: A significant drawback of nitrourea is its poor stability in the presence of moisture. This limits its practical applications as it can degrade under humid conditions. Source: Progress in synthesis and performance of nitrourea energetic materials, ResearchGate:

Ongoing research efforts are focused on overcoming these limitations. Scientists are exploring strategies to design new nitrourea derivatives with improved hydrolytic stability while maintaining their desirable energetic properties. This involves incorporating specific functional groups into the molecular structure to enhance its resistance to moisture.

Medicinal Chemistry

Another area of scientific research involving nitrourea is medicinal chemistry. Studies have investigated the potential therapeutic applications of nitrourea derivatives. Some have shown promising activity against various diseases:

- Antibacterial Properties: Certain nitrourea derivatives have exhibited antibacterial activity, suggesting their potential use as novel antibiotics. [Source: Antimicrobial Activity of Some Schiff Bases Derived from 5-Nitrosalicylaldehyde and Various Aliphatic Amines]

- Anticancer Properties: Research suggests that some nitrourea derivatives might possess anticancer properties. However, further investigation is needed to understand their mechanisms of action and potential clinical applications. [Source: Nitrosoureas: Mechanism of Action in Tumor Cells]

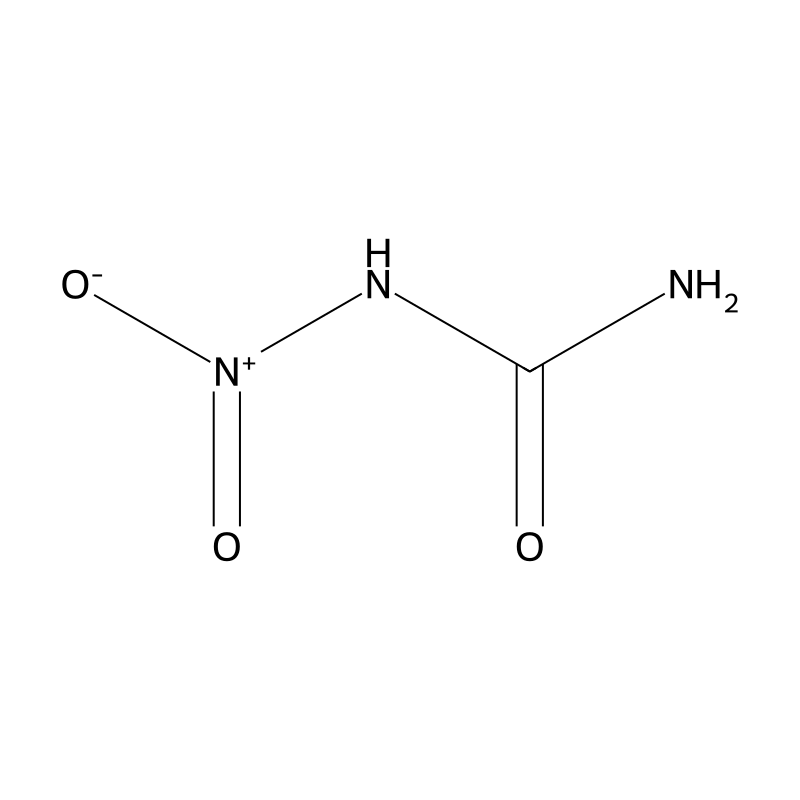

Nitrourea is a chemical compound with the formula and a CAS number of 556-89-8. It is classified as a high explosive and is synthesized primarily through the nitration of urea or the dehydration of urea nitrate. The compound appears as a white solid and has a melting point around 158°C. Its structure consists of a urea backbone with nitro groups, contributing to its explosive properties and reactivity .

- Decomposition to isocyanic acid:

- Hydrolysis of isocyanic acid:

These reactions highlight nitrourea's instability and potential for explosive behavior when subjected to heat or shock .

Nitrourea can be synthesized through two main methods:

- Dehydration of Urea Nitrate: This method involves treating urea nitrate with concentrated sulfuric acid at low temperatures (around -3°C). The reaction yields nitrourea as a white precipitate after cooling and filtration.

- Nitration of Urea: Urea can be directly nitrated using nitric acid under controlled conditions to produce nitrourea.

Both methods require careful handling due to the reactive nature of the intermediates involved .

Nitrourea is primarily used in the field of explosives, particularly in formulations for military and industrial applications. Its high energy output makes it suitable for use in propellants and other explosive materials. Additionally, it has been investigated for potential use in synthesizing other explosives, such as HMX (high-melting explosive), through various chemical processes .

Interaction studies involving nitrourea focus on its reactivity with reducing agents such as hydrides, sulfides, and nitrides. These interactions can lead to vigorous reactions that may culminate in detonation under certain conditions. Therefore, understanding these interactions is crucial for handling and storage safety .

Nitrourea shares similarities with several other nitrogen-containing compounds that also exhibit explosive properties or are used in similar applications. Here are some comparable compounds:

Uniqueness: Nitrourea's uniqueness lies in its synthesis methods and specific decomposition pathways, which differ from those of similar compounds. Its ability to produce isocyanic acid during decomposition sets it apart from others like urea nitrate, which decomposes differently .

- Physical State: White to off-white crystalline solid at room temperature .

- Solubility: Soluble in polar solvents such as water, acetone, and ethanol, but sparingly soluble in nonpolar solvents like benzene or chloroform .

- Stability: Hygroscopic and thermally sensitive, decomposing above 158°C .

- Acidity: Exhibits weak acidity with a pKa of approximately 2.15, enabling reactions with bases to form salts .

Table 1: Fundamental Physicochemical Properties of Nitrourea

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CH₃N₃O₃ | |

| Molecular Weight | 105.05 g/mol | |

| Density | 1.73 g/cm³ | |

| Melting Point | 158°C (decomposition) | |

| Detonation Velocity | 6,860 m/s (at 1.73 g/cm³ density) |

Synonyms for nitrourea include N-nitrourea, 1-nitrourea, and nitrocarbamide . Its structural uniqueness lies in the coexistence of nitro and carbamide groups, which governs its reactivity and applications in energetic materials.

Historical Development of Nitrourea Synthesis and Characterization

The synthesis of nitrourea was first reported in the late 19th century. In 1895, Thiele and Lachmann demonstrated its preparation via the dehydration of urea nitrate (NH₂CONH₃⁺NO₃⁻) using concentrated sulfuric acid at subzero temperatures . This method remains a foundational route for laboratory-scale production:

$$

\text{Urea nitrate} + \text{H}2\text{SO}4 \rightarrow \text{Nitrourea} + \text{H}2\text{O} + \text{HNO}3 \quad \text{}

$$

In 1929, Davis and Blanchard expanded synthetic protocols by reacting nitramide (H₂N–NO₂) with silver cyanate (AgOCN) in aqueous hydrochloric acid, yielding nitrourea through nucleophilic substitution . These early studies established nitrourea’s dual role as both a reactive intermediate and a standalone compound.

Key Milestones in Characterization

- Structural Elucidation: X-ray diffraction and NMR spectroscopy confirmed the planar geometry of the urea moiety and the nitro group’s electron-withdrawing effects .

- Thermal Analysis: Differential scanning calorimetry (DSC) revealed exothermic decomposition peaks at 160–165°C, correlating with its explosive nature .

- Spectroscopic Data: Infrared (IR) spectra show characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,550 cm⁻¹ (asymmetric NO₂ stretch) .

Industrial production emerged in the mid-20th century, driven by demand for high-energy materials. For example, the U.S. military explored nitrourea as a potential component in explosive formulations due to its favorable oxygen balance (-15.2%) and detonation pressure (~25 GPa) .

Role of Nitrourea in Energetic Materials Research

Nitrourea’s combination of high nitrogen content (40.0%) and oxidizing nitro groups positions it as a candidate for advanced energetic applications. Its detonation velocity (6,860 m/s) and density (1.73 g/cm³) surpass traditional explosives like TNT (6,900 m/s at 1.65 g/cm³) but remain below RDX (8,550 m/s) and HMX (9,100 m/s) .

Comparative Performance in Energetic Formulations

Table 2: Detonation Properties of Nitrourea vs. Common Explosives

| Compound | Detonation Velocity (m/s) | Density (g/cm³) | Oxygen Balance (%) |

|---|---|---|---|

| Nitrourea | 6,860 | 1.73 | -15.2 |

| TNT | 6,900 | 1.65 | -74.0 |

| RDX | 8,550 | 1.76 | -21.6 |

| HMX | 9,100 | 1.89 | -21.6 |

Research Applications

- High-Density Oxidizers: Nitrourea’s oxygen-rich structure aids in formulations requiring secondary oxidizers, such as solid rocket propellants .

- Synthesis of Nitramines: Serves as a precursor to nitroamine derivatives (e.g., nitroguanidine) through controlled hydrolysis or ammonolysis .

- Composite Explosives: Blends with aluminum or polymers enhance blast yield and stability in munitions .

Recent studies highlight its potential in heterocyclic CHNO energetic salts, such as 5c (a nitrourea-based ionic compound), which exhibits a rare positive oxygen balance (+3.5%) and superior specific impulse compared to ammonium perchlorate . Computational models predict that nitrourea derivatives could achieve detonation pressures exceeding 38 GPa, rivaling HMX .

Challenges and Innovations

Classical Synthetic Routes: Nitration of Urea and Dehydration of Urea Nitrate

The classical synthesis of nitrourea primarily relies on two fundamental approaches: direct nitration of urea and dehydration of urea nitrate [1] [2]. The most historically significant method involves the dehydration of urea nitrate using concentrated sulfuric acid, a technique originally developed by Thiele and Lachmann [3]. This classical approach begins with the preparation of urea nitrate through the reaction of urea with nitric acid, followed by subsequent dehydration to yield nitrourea [4] [5].

The dehydration of urea nitrate with concentrated sulfuric acid proceeds according to the following stoichiometric relationship: urea nitrate plus concentrated sulfuric acid yields nitrourea plus water [1] [6]. The reaction mechanism involves the elimination of water from the urea nitrate salt, facilitated by the strong dehydrating properties of concentrated sulfuric acid [4] [5]. Temperature control during this process is critical, as the reaction must be maintained below zero degrees Celsius to prevent decomposition of the nitrourea product [6] [3].

In the classical Thiele-Lachmann procedure, two hundred grams of carefully dried urea nitrate is added in small portions to three hundred cubic centimeters of concentrated sulfuric acid with specific gravity of 1.84, while maintaining the temperature below zero degrees Celsius [3]. The reaction mixture is stirred continuously during the addition process, and after completion, the cold mixture is allowed to stand for one minute before being poured into ice water [3]. The resulting nitrourea precipitate is collected by filtration and can achieve yields of ninety percent or better when properly executed [3].

The mechanism of urea nitrate dehydration involves the protonation of the nitrate group by sulfuric acid, followed by elimination of water and formation of the nitroso nitrogen bond characteristic of nitrourea [4] [5]. Differential scanning calorimetry studies have demonstrated that urea nitrate exhibits a melting point near 162 degrees Celsius followed by decomposition, while the dehydration reaction to nitrourea occurs at lower temperatures under acidic conditions [4] [5].

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial-scale production of nitrourea requires careful optimization of reaction parameters to maximize yield while maintaining process safety and economic viability [7] [8]. Temperature control represents the most critical factor in the optimization process, with optimal reaction temperatures ranging from minus five degrees Celsius to plus ten degrees Celsius [7] [8]. Higher temperatures generally result in increased yields but introduce the risk of excessive foaming during the reaction, which can compromise both yield and process safety [7] [8].

The concentration and composition of the acid medium significantly impacts the efficiency of nitrourea production [7] [8]. Research has demonstrated that the use of concentrated sulfuric acid with specific gravity of 1.84, supplemented with approximately thirty percent oleum, provides superior results compared to concentrated sulfuric acid alone [7] [8]. The addition of oleum serves as an additional dehydrating agent, effectively removing water formed during the reaction and driving the equilibrium toward nitrourea formation [7] [8].

Residence time optimization for continuous production processes has been extensively studied, with optimal residence times ranging from five to thirty minutes depending on the specific reaction conditions employed [7] [8]. Shorter residence times of five minutes can be effective when higher temperatures are used, while longer residence times of up to thirty minutes are preferred for lower temperature operations to ensure complete conversion [7] [8].

| Parameter | Optimal Range/Value | Impact on Yield |

|---|---|---|

| Temperature Range | -5 to +10°C | Higher temperature increases yield but creates foaming risk |

| Residence Time | 5 to 30 minutes | Longer time improves conversion efficiency |

| Sulfuric Acid Concentration | Concentrated (sp. gr. 1.84) + 30% Oleum | Oleum addition significantly improves yield |

| Nitric Acid Concentration | 90% Fuming Nitric Acid | Concentrated acid essential for high yield |

| Urea to Nitric Acid Ratio | 1.0:1.1 (10% excess nitric acid) | Excess nitric acid prevents incomplete conversion |

The dilution ratio for product recovery has been optimized to approximately 2.5 parts of ice or cold water per one part of sulfuric acid [7] [8]. This ratio provides effective precipitation of nitrourea while minimizing product loss due to excessive dilution [7] [8]. Industrial implementations have successfully scaled this process to handle quantities exceeding 450 parts of urea, demonstrating the linear scalability of the optimized conditions [7] [8].

Alternative Synthesis Pathways: Acetic Acid/Anhydride-Mediated Approaches

The acetic acid and acetic anhydride-mediated synthesis pathway represents a significant alternative to the classical sulfuric acid dehydration method [9] [4] [5]. This approach offers several advantages, including operation at higher temperatures, reduced handling of dangerous concentrated acids, and the ability to crystallize nitrourea directly from the reaction medium [9] [4] [5].

The acetic anhydride method involves dissolving urea nitrate in concentrated acetic acid, followed by the addition of acetic anhydride as a dehydrating agent [9] [4] [5]. The reaction proceeds at temperatures between sixty and seventy degrees Celsius, significantly higher than the near-freezing temperatures required for the sulfuric acid method [9] [4] [5]. This temperature advantage simplifies industrial implementation and reduces cooling costs associated with the process [9] [4] [5].

Patent documentation from 1943 describes a comprehensive procedure where ninety pounds of acetic anhydride is combined with nine hundred pounds of concentrated acetic acid, and the mixture is heated to 60-63 degrees Celsius [9]. Ninety pounds of dry urea nitrate is then added to the solution, and the reaction proceeds over approximately twenty-five minutes [9]. The resulting solution is cooled to approximately 27 degrees Celsius, at which point nitrourea crystallizes from the reaction medium [9].

The acetic anhydride serves a dual purpose in this synthesis pathway [9] [4] [5]. Primarily, it functions as a dehydrating agent, combining with water formed during the conversion of urea nitrate to nitrourea [9]. Additionally, acetic anhydride can be regenerated from acetic acid through industrial processes, making the overall procedure more economically sustainable [9]. The reaction yields achieved through this method typically range from 67.2 percent to 87.5 percent, depending on the specific conditions employed [4] [5].

A direct synthesis variation involves starting with urea rather than pre-formed urea nitrate [9]. In this approach, urea is dissolved in concentrated acetic acid, followed by the addition of concentrated nitric acid to form urea nitrate in situ [9]. Acetic anhydride is then introduced to facilitate the conversion to nitrourea [9]. This direct method eliminates the need to isolate and handle solid urea nitrate, reducing both processing steps and potential hazards [9].

Purification and Crystallization Techniques

The purification and crystallization of nitrourea requires specialized techniques due to the compound's sensitivity to hydrolysis and thermal decomposition [4] [5] [6]. Recrystallization from glacial acetic acid represents the primary purification method, providing high-purity nitrourea suitable for analytical and industrial applications [4] [5] [9].

The recrystallization process involves dissolving crude nitrourea in hot glacial acetic acid, typically at temperatures not exceeding sixty degrees Celsius to prevent thermal decomposition [4] [5] [9]. The solution is then allowed to cool slowly, promoting the formation of well-formed crystals [4] [5]. The presence of residual acid from the synthesis process actually aids in preventing decomposition during the recrystallization step [3].

Washing procedures for nitrourea purification must be carefully selected to avoid dissolution of the product while effectively removing impurities [9] [4] [5]. Benzene has been identified as an particularly effective washing solvent, as it readily dissolves acetic acid and other organic impurities while having minimal solubility for nitrourea [9]. Multiple washes with benzene can remove substantially all process-related impurities without significant product loss [9].

| Purification Method | Solvent/Medium | Temperature | Purity Achieved | Key Considerations |

|---|---|---|---|---|

| Recrystallization from Glacial Acetic Acid | Glacial Acetic Acid | Room temperature to 60°C | High (preferred method) | Primary purification technique |

| Benzene Washing | Benzene | Room temperature | Removes acetic acid impurities | Solvent recovery possible |

| Cold Water Washing | Cold Water | 0-10°C | Removes acid residues | Multiple rinses required |

| Vacuum Filtration | N/A | Room temperature | Efficient separation | Standard industrial practice |

Water recrystallization can be employed as a final purification step, though care must be taken due to nitrourea's limited water solubility of approximately twenty milligrams per milliliter [4] [5]. The compound exhibits higher solubility in organic solvents, with methanol solubility of forty-three milligrams per milliliter and acetone solubility of forty-one milligrams per milliliter [4] [5].

Drying procedures for purified nitrourea typically involve gentle air drying followed by oven drying at temperatures not exceeding forty degrees Celsius [4] [5] [9]. Higher drying temperatures can lead to thermal decomposition, evidenced by the compound's decomposition temperature of approximately 158 degrees Celsius [4] [5]. Vacuum drying can be employed to accelerate the drying process while maintaining lower temperatures [9].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H201 (100%): Explosive;

mass explosion hazard [Danger Explosives];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Explosive;Irritant